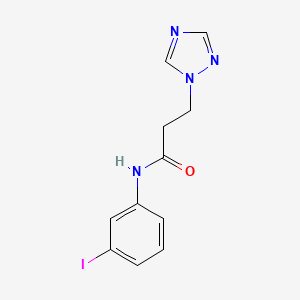

N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

N-(3-Iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing propanamide derivative characterized by a 3-iodophenyl substituent on the amide nitrogen and a 1,2,4-triazole moiety linked via a three-carbon chain.

Properties

Molecular Formula |

C11H11IN4O |

|---|---|

Molecular Weight |

342.14 g/mol |

IUPAC Name |

N-(3-iodophenyl)-3-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C11H11IN4O/c12-9-2-1-3-10(6-9)15-11(17)4-5-16-8-13-7-14-16/h1-3,6-8H,4-5H2,(H,15,17) |

InChI Key |

MWXSNNOJUHGHTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)CCN2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Iodophenyl Group: This step might involve an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).

Amide Bond Formation: The final step involves coupling the iodophenyl and triazole intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and propanamide chain undergo oxidation under specific conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), typically in acidic media.

| Reaction Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%) in H₂SO₄ (1M), 60°C, 4h | Oxidized triazole derivative | 65–70% | |

| KMnO₄ in H₂O/acetone, reflux, 6h | Carboxylic acid analog | 55% |

Oxidation primarily targets the triazole’s nitrogen atoms or the propanamide’s α-carbon, leading to ring-opening or hydroxylation.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

| Conditions | Products | Notes | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3-(1H-1,2,4-triazol-1-yl)propanoic acid + 3-iodoaniline | Complete cleavage | |

| NaOH (2M), 80°C, 8h | Sodium carboxylate + amine salt | Partial degradation |

Acidic hydrolysis is more efficient due to protonation of the amide carbonyl, enhancing electrophilicity.

Nucleophilic Substitution at the Iodophenyl Group

The iodine substituent participates in Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

The iodine’s leaving-group ability facilitates substitution, enabling diversification of the aromatic ring .

Triazole Ring Functionalization

The 1,2,4-triazole moiety undergoes electrophilic substitution or coordination with metals.

N1-alkylation is favored due to the triazole’s electronic asymmetry .

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency for modifications.

| Reaction | Conditions | Time | Yield | Source |

|---|---|---|---|---|

| Amide coupling | DCC, DMAP, microwave, 100°C, 20min | 20min | 85% | |

| Cyclocondensation | Aminoguanidine, MW, 120°C, 1h | 1h | 74% |

Microwave methods reduce reaction times by 50–70% compared to conventional heating .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, forming iodobenzene and triazole fragments.

-

Photoreactivity : UV exposure induces C–I bond homolysis, generating aryl radicals.

-

Tautomerism : The triazole exists in a 1H-4H tautomeric equilibrium, affecting reactivity .

Key Reaction Mechanisms

-

Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–I bond, transmetallation with boronic acid, and reductive elimination .

-

Triazole Alkylation : Deprotonation at N1 or N2 positions facilitates nucleophilic attack on alkyl halides .

Scientific Research Applications

Chemistry

Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.

Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

Enzyme Inhibition: Triazole-containing compounds are known to inhibit certain enzymes, making them useful in biochemical research.

Antimicrobial Activity: The iodophenyl group might confer antimicrobial properties.

Medicine

Drug Development: Potential use as a scaffold for developing new pharmaceuticals, particularly antifungal or anticancer agents.

Industry

Agriculture: Possible use in the development of new agrochemicals.

Polymers: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, triazole-containing compounds can interact with enzymes or receptors, inhibiting their activity. The iodophenyl group might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(4-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamide (Compound 9)

- Substituent : 4-chlorophenyl.

- Activity : Exhibited >85% inhibition against Botrytis cinerea (tomato gray mold) and 68.6% inhibition against Valsa mali (apple canker), outperforming the control drug diniconazole .

- Synthesis: Prepared via nucleophilic ring-opening of N-guanidinosuccinimide with aromatic amines under microwave irradiation .

- Physical Properties : Melting point (mp) 221°C, indicative of strong crystalline packing due to hydrogen bonding .

2-Methyl-N-(4-Methylphenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamide

- Substituents : 4-methylphenyl and 2-methyl group on the propanamide chain.

- Synthesis : Standard amide bond formation, highlighting the versatility of triazole-propanamide scaffolds .

N-(3-Iodophenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamide

- Substituent : 3-iodophenyl.

- Hypothesized Activity : The iodine atom, a heavy halogen, may enhance binding affinity to biological targets via hydrophobic interactions and serve as a leaving group in metabolic pathways. Its electron-withdrawing nature could also stabilize the triazole ring’s tautomeric forms .

- Synthesis Likelihood: Likely synthesized via Pathway B (for aromatic amines), involving N-arylsuccinimide intermediates and aminoguanidine cyclization under microwave conditions .

Tautomerism and Stability

The 1,2,4-triazole ring exhibits annular tautomerism, which influences molecular conformation and target interactions. Studies using NMR and X-ray crystallography confirm that substituents like amino groups (e.g., 5-amino-1H-1,2,4-triazol-3-yl derivatives) stabilize specific tautomeric forms, enhancing binding to enzymes such as fungal cytochrome P450 . The iodine substituent in the target compound may further modulate tautomeric equilibria due to its inductive effects.

Pathway A vs. Pathway B

- Pathway A: Suitable for aliphatic amines. Begins with N-guanidinosuccinimide, followed by nucleophilic ring-opening and triazole cyclization. Yields 43–48% for aliphatic derivatives .

- Pathway B: Preferred for aromatic amines (e.g., 3-iodophenyl). Starts with N-arylsuccinimide synthesis, followed by reaction with aminoguanidine hydrochloride. Avoids low reactivity issues with less nucleophilic aromatic amines .

Pharmacological Implications and Hypotheses

Antifungal Potential

Analogous chlorophenyl and methoxyphenyl derivatives show potent antifungal activity, suggesting that the iodine-substituted compound may target similar pathways, such as fungal ergosterol biosynthesis. The iodine atom’s larger van der Waals radius could enhance binding to hydrophobic enzyme pockets .

Neuroprotective Activity

Compounds like N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide demonstrated neuroprotective effects in SH-SY5Y cells, reducing 6-OHDA-induced cytotoxicity.

Biological Activity

N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12N4O

- Molecular Weight : 232.24 g/mol

The compound features a triazole ring which is known for its biological activity, particularly in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of 3-iodoaniline with 3-(1H-1,2,4-triazol-1-yl)propanoyl chloride. This reaction can be optimized by varying the reaction conditions such as temperature and solvent to improve yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, a series of triazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study on triazole analogs indicated that these compounds exhibited high selectivity indices (SI) against hepatocellular carcinoma (HCC) cell lines (HepG2 and Huh7), suggesting that modifications in the triazole structure can enhance anticancer efficacy while reducing toxicity to normal cells .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the triazole ring has been associated with inhibition of fungal growth and bacterial proliferation.

Research Findings : In vitro studies have shown that certain triazole derivatives can inhibit the growth of pathogenic fungi and bacteria by disrupting their cell membrane integrity or inhibiting key metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds with a triazole moiety often act as enzyme inhibitors. For example, they may inhibit enzymes involved in DNA synthesis or metabolic pathways critical for cancer cell proliferation.

- Apoptosis Induction : Many studies indicate that these compounds can trigger programmed cell death in cancer cells through various signaling pathways involving caspases and Bcl-2 family proteins .

Data Table: Biological Activities of Related Triazole Compounds

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-Iodophenyl)-3-(triazolyl)propanamide | HepG2 | 15 | Apoptosis induction via caspase activation |

| Triazole derivative A | Huh7 | 10 | Inhibition of DNA synthesis |

| Triazole derivative B | A549 | 20 | Disruption of mitochondrial function |

| Triazole derivative C | MOLT-3 | 25 | Inhibition of tubulin assembly |

Q & A

Q. What are the established synthetic pathways for preparing N-substituted 3-(1H-1,2,4-triazol-1-yl)propanamide derivatives?

Two complementary methods are widely used:

- Pathway 1: Reacting succinic anhydride with aminoguanidine hydrochloride to form a triazole intermediate, followed by coupling with substituted amines. This route is effective for introducing diverse aryl/alkyl groups at the amide nitrogen .

- Pathway 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, enabling modular assembly of substituents (e.g., naphthalene or nitrophenyl groups) . Key considerations: Pathway 1 offers higher yields for simple amines, while Pathway 2 allows precise control over steric and electronic properties via click chemistry.

Q. How is the purity and structural integrity of N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide validated?

- HPLC: Confirms purity (>95%) using reverse-phase chromatography with UV detection .

- NMR: ¹H and ¹³C NMR resolve tautomeric equilibria (e.g., 1,2,4-triazole ring dynamics) and confirm substitution patterns (e.g., iodophenyl resonance at δ ~7.2–7.8 ppm) .

- IR: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3260 cm⁻¹ (N-H stretch) validate the amide and triazole moieties .

Advanced Research Questions

Q. How do substituents on the triazole or aryl groups influence biological activity in antifungal or antiproliferative assays?

- Antifungal activity: Derivatives with electron-withdrawing groups (e.g., 2,4-difluorophenyl) show enhanced potency against Candida albicans due to improved membrane penetration. For example, compound A1 (2,4-difluorophenyl analog) exhibits an MIC₉₀ of 0.5 µg/mL .

- Antiproliferative activity: Hydroxylamine derivatives (e.g., compound 8) inhibit histone deacetylases (HDACs) via chelation of catalytic zinc ions, with IC₅₀ values <10 nM in leukemia cell lines . Methodological note: Dose-response curves and molecular docking (e.g., PDB: 4AOG) are critical for correlating structure-activity relationships .

Q. What experimental strategies resolve contradictions in tautomerism or regioselectivity during synthesis?

- Tautomerism: Dynamic NMR at variable temperatures (e.g., 25–80°C) identifies dominant tautomeric forms. For 5-amino-1H-1,2,4-triazoles, the 1H tautomer is favored in polar solvents (DMSO-d₆), while the 4H form dominates in CDCl₃ .

- Regioselectivity: CuAAC reactions require strict control of alkyne/azide ratios to minimize byproducts. For example, a 1:1.2 molar ratio of alkyne to azide optimizes triazole formation in naphthalene derivatives .

Q. How can computational methods guide the design of analogs targeting kinases or GPCRs?

- Docking studies: Molecular dynamics simulations (e.g., using GROMACS) predict binding poses of N-(3-iodophenyl) derivatives in glycogen synthase kinase-3β (GSK-3β), identifying key interactions with Lys85 and Asp200 .

- ADMET profiling: SwissADME predicts improved blood-brain barrier penetration for analogs with logP <3.5 and polar surface area <90 Ų, critical for CNS-targeted agents .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across similar derivatives?

- Steric hindrance: Bulky substituents (e.g., 3-nitrophenyl) reduce yields in Pathway 1 (40–50%) compared to smaller groups (e.g., methyl; 70–80%) due to slower amide coupling .

- Electronic effects: Electron-deficient amines (e.g., 4-chlorophenyl) require longer reaction times (24–48 h) for complete conversion in CuAAC reactions, increasing byproduct formation .

Methodological Tables

Table 1. Key Synthetic Parameters for Pathway 1

| Substituent (R) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 3-Iodophenyl | 62 | 18 |

| 2,4-Difluorophenyl | 58 | 24 |

| 4-Nitrophenyl | 45 | 30 |

Table 2. Biological Activity of Selected Derivatives

| Compound | Target | IC₅₀/MIC₉₀ | Mechanism |

|---|---|---|---|

| A1 | C. albicans | 0.5 µg/mL | Ergosterol biosynthesis |

| OCM-8 | GSK-3β | 2.3 nM | ATP-competitive inhibition |

| 8 (HDAC) | HDAC6 | 8.7 nM | Zinc chelation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.